REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[OH-].[Na+].[Br-].C([NH3+])(C)(C)C.[CH3:15][CH:16]([OH:20])[CH:17]([CH3:19])[CH3:18]>CCCCCC>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][O:20][CH:16]([CH3:15])[CH:17]([CH3:19])[CH3:18] |f:1.2,3.4|
|
Name
|
|
Quantity
|
119.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)(C)(C)[NH3+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)C)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by column chromatography [DCM-petroleum fraction (bp 40-60° C.), 1:51]
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |